

# Suramin vs. Placebo in Autism Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **suramin** versus placebo in the treatment of Autism Spectrum Disorder (ASD), based on available clinical trial data. It is intended to inform researchers, scientists, and professionals in the field of drug development. The information is presented through structured data tables, detailed experimental protocols, and visualizations of the proposed signaling pathway and trial workflows.

#### **Overview of Clinical Trials**

Two key clinical trials have generated significant interest in the potential of **suramin** as a therapeutic for ASD. The initial **Suramin** Autism Treatment-1 (SAT-1) trial was a small-scale, single-dose study that showed promising results, leading to a larger, multi-dose Phase 2 trial conducted by PaxMedica.

### **Quantitative Data Summary**

The following tables summarize the key quantitative outcomes from the SAT-1 and the PaxMedica Phase 2 trials, comparing the effects of **suramin** to a placebo.

## Table 1: Suramin Autism Treatment-1 (SAT-1) Trial Results



| Outcome Measure                   | Suramin Group<br>(n=5)                                                  | Placebo Group<br>(n=5) | p-value |  |  |
|-----------------------------------|-------------------------------------------------------------------------|------------------------|---------|--|--|
| Primary Outcomes                  |                                                                         |                        |         |  |  |
| ADOS-2 Comparison<br>Score Change | -1.6 ± 0.55                                                             | No change              | 0.0028  |  |  |
| EOWPVT Score<br>Change            | No change                                                               | No change              | N/A     |  |  |
| Secondary Outcomes                |                                                                         |                        |         |  |  |
| Improvements Noted                | Language, Social Interaction, Decreased Restricted/Repetitive Behaviors | No improvements        | N/A     |  |  |

ADOS-2: Autism Diagnostic Observation Schedule, 2nd Edition; EOWPVT: Expressive One-Word Picture Vocabulary Test. Data presented as mean ± standard deviation where available. [1]

Table 2: PaxMedica Phase 2 Trial Results

| Outcome<br>Measure                    | Suramin 10<br>mg/kg Group | Suramin 20<br>mg/kg Group   | Placebo Group | p-value<br>(10mg/kg vs<br>Placebo) |
|---------------------------------------|---------------------------|-----------------------------|---------------|------------------------------------|
| Primary Endpoint                      | _                         |                             |               |                                    |
| ABC-Core<br>Change at Week<br>14      | -12.5 ± 3.18              | No improvement over placebo | -8.9 ± 2.86   | Not statistically significant      |
| Secondary<br>Endpoint                 |                           |                             |               |                                    |
| CGI-I<br>Improvement<br>from Baseline | 2.8 ± 0.30                | 2.0 ± 0.28                  | 1.7 ± 0.27    | 0.016                              |



ABC-Core: Aberrant Behavior Checklist Core Symptoms (subscales for irritability, social withdrawal, and stereotypy); CGI-I: Clinical Global Impression of Improvement. Data presented as mean ± standard error.[2]

# Experimental Protocols Suramin Autism Treatment-1 (SAT-1) Trial

- Study Design: A phase I/II, double-blind, placebo-controlled, randomized clinical trial.[1]
- Participants: 10 male subjects with ASD, aged 5-14 years, matched by age, IQ, and autism severity into five pairs.[1]
- Intervention: A single intravenous infusion of **suramin** (20 mg/kg) or a saline placebo.[1]
- Primary Outcome Measures: Autism Diagnostic Observation Schedule, 2nd edition (ADOS-2) comparison scores and the Expressive One-Word Picture Vocabulary Test (EOWPVT).[1]
- Secondary Outcome Measures: Aberrant Behavior Checklist (ABC), Autism Treatment Evaluation Checklist (ATEC), Repetitive Behavior Questionnaire (RBQ), and the Clinical Global Impression (CGI) questionnaire.[1][3]

#### PaxMedica Phase 2 Trial

- Study Design: A 14-week, randomized, double-blind, placebo-controlled, multi-dose, proofof-concept study.[2]
- Participants: 52 male children with moderate to severe ASD, aged 4-15 years, in South Africa.[2][4]
- Intervention: Three treatment arms: 10 mg/kg **suramin**, 20 mg/kg **suramin**, and placebo, administered via intravenous infusion at baseline, week 4, and week 8.[2]
- Primary Endpoint: Aberrant Behavior Checklist of Core Symptoms (ABC-Core), focusing on subscales for irritability, social withdrawal, and stereotypy.[2]
- Secondary Endpoint: Clinical Global Impressions—Improvement (CGI-I).[2]



# Proposed Mechanism of Action: Purinergic Signaling

**Suramin** is a non-selective inhibitor of purinergic signaling.[5] The therapeutic hypothesis in the context of autism is centered on the "Cell Danger Response" (CDR) theory. This theory posits that a persistent CDR in individuals with ASD leads to chronic activation of purinergic signaling through the release of extracellular ATP (eATP) and other nucleotides.[6][7] This sustained signaling is thought to contribute to the core symptoms of autism. **Suramin** is believed to act by blocking the binding of eATP to its receptors, thereby interrupting this chronic "danger" signal and allowing cellular functions to normalize.[6]



Click to download full resolution via product page

Caption: Proposed mechanism of **suramin** in ASD via inhibition of purinergic signaling.

## **Experimental Workflow Diagrams**





Click to download full resolution via product page

Caption: Workflow of the Suramin Autism Treatment-1 (SAT-1) clinical trial.





Click to download full resolution via product page

Caption: Workflow of the PaxMedica Phase 2 clinical trial.

### **Safety and Tolerability**

In the SAT-1 trial, a self-limited, asymptomatic rash was observed in the **suramin** group, but no serious adverse events were reported.[1] In the PaxMedica Phase 2 trial, **suramin** was generally well-tolerated, with most adverse events being mild to moderate in severity.[2]



Reported adverse events included rashes, upper respiratory infections, and vomiting.[4] One serious adverse event occurred, which was resolved with treatment.[4]

#### Conclusion

The initial SAT-1 trial of a single dose of **suramin** demonstrated statistically significant improvements in the core symptoms of autism.[7] The larger PaxMedica Phase 2 trial, using multiple doses, showed a statistically significant improvement in the CGI-I score for the 10 mg/kg dose group compared to placebo, although the primary endpoint (ABC-Core) did not reach statistical significance.[2] These findings suggest that **suramin** may offer a novel therapeutic approach for ASD by targeting purinergic signaling. However, further research with larger and longer-term clinical trials is necessary to fully establish the efficacy and safety of **suramin** for the treatment of autism spectrum disorder. It is important to note that **suramin** is not currently approved for the treatment of autism.[6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Low-dose suramin in autism spectrum disorder: a small, phase I/II, randomized clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Researchers Studying Century-Old Drug in Potential New Approach to Autism [today.ucsd.edu]
- 4. arrionline.org [arrionline.org]
- 5. Suramin for Autism Update: 2023 and Beyond [brainfoundation.org]
- 6. autismparentingmagazine.com [autismparentingmagazine.com]
- 7. nofone.org [nofone.org]
- To cite this document: BenchChem. [Suramin vs. Placebo in Autism Clinical Trials: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1662206#suramin-versus-placebo-in-autism-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com